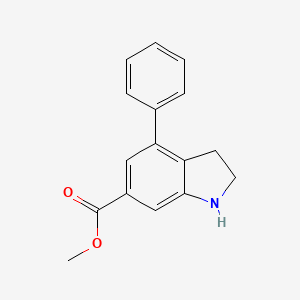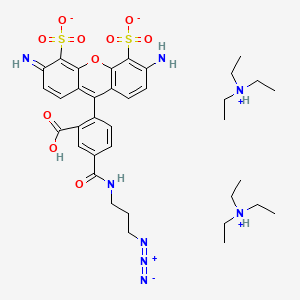
tert-Butyl ((1r,4r)-4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((1r,4r)-4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexyl)carbamate is a compound that features a tert-butyl group, a pyrazole ring, and a cyclohexyl carbamate moiety
Méthodes De Préparation
The synthesis of tert-Butyl ((1r,4r)-4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexyl)carbamate typically involves multiple steps. The synthetic route often starts with the preparation of the cyclohexyl carbamate core, followed by the introduction of the pyrazole ring and the tert-butyl group. Reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction parameters for large-scale synthesis.
Analyse Des Réactions Chimiques
tert-Butyl ((1r,4r)-4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring or the tert-butyl group may be substituted with other functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl ((1r,4r)-4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexyl)carbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It can be used in the development of new materials and as a component in industrial processes.
Mécanisme D'action
The mechanism of action of tert-Butyl ((1r,4r)-4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
tert-Butyl ((1r,4r)-4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexyl)carbamate can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substituents on the pyrazole ring or the cyclohexyl carbamate moiety.
Cyclohexyl carbamate derivatives: These compounds share the cyclohexyl carbamate core but may have different functional groups attached.
Pyrazole-containing compounds: These compounds contain the pyrazole ring but may have different substituents and overall structures
Propriétés
Formule moléculaire |
C15H25N3O3 |
|---|---|
Poids moléculaire |
295.38 g/mol |
Nom IUPAC |
tert-butyl N-[4-(1H-pyrazol-4-yloxymethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C15H25N3O3/c1-15(2,3)21-14(19)18-12-6-4-11(5-7-12)10-20-13-8-16-17-9-13/h8-9,11-12H,4-7,10H2,1-3H3,(H,16,17)(H,18,19) |
Clé InChI |
AMIZNSXYFZQPSF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(CC1)COC2=CNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



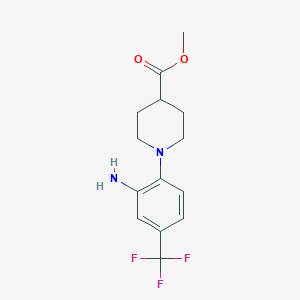


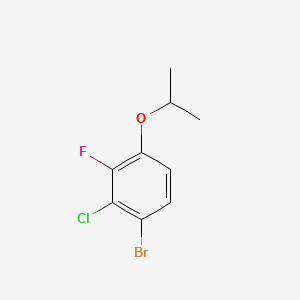
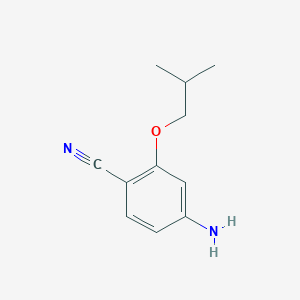
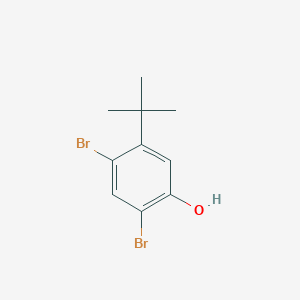
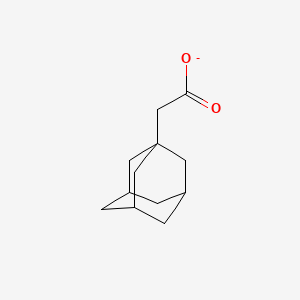
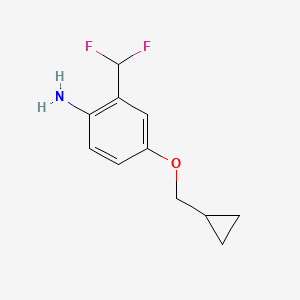
![(4S,7S,8R)-14-amino-8-methoxy-4,7,10-trimethyl-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-11-one](/img/structure/B14764180.png)


